

# 4-Bromo-1-phenylhexan-1-one CAS 7295-46-7 properties

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Bromo-1-phenylhexan-1-one

Cat. No.: B8066384

[Get Quote](#)

## Technical Profile: 1-(4-Bromophenyl)hexan-1-one

CAS Registry Number: 7295-46-7 Synonyms: 4'-Bromohexanophenone; p-Bromohexanophenone; 1-(4-Bromo-phenyl)-hexan-1-one.[1][2]

## Executive Summary

1-(4-Bromophenyl)hexan-1-one is an aromatic ketone characterized by a six-carbon alkyl chain and a para-substituted bromine atom on the phenyl ring.[1] It serves as a versatile scaffold in drug discovery and materials science. Its dual functionality—the electrophilic carbonyl group and the nucleophile-susceptible aryl bromide—allows for orthogonal functionalization strategies.[1] It is widely employed as a precursor for liquid crystals, conducting polymers, and pharmaceutical intermediates (e.g., via Suzuki-Miyaura cross-coupling).[1]

## Chemical Identity & Physicochemical Properties[1] [3][4][5][6]

## Nomenclature Clarification

Critical Distinction: The name "**4-Bromo-1-phenylhexan-1-one**" can be ambiguous.

- CAS 7295-46-7 refers to the ring-substituted isomer: 1-(4-bromophenyl)hexan-1-one.[1][3]
- The chain-substituted isomer (**4-bromo-1-phenylhexan-1-one**) is structurally distinct and possesses different reactivity.[1]
- This guide focuses on the CAS-verified structure: 1-(4-bromophenyl)hexan-1-one.[1][3]

## Property Data Table[1][7][8]

Property	Value	Note
Molecular Formula	C <sub>12</sub> H <sub>15</sub> BrO	
Molecular Weight	255.15 g/mol	
Appearance	Clear to pale yellow liquid / Low-melting solid	MP is near RT; often supercools.[1]
Boiling Point	~280°C (at 760 mmHg)	Predicted
Density	1.18 g/cm <sup>3</sup>	at 25°C
Solubility	Soluble in DCM, EtOAc, Ethanol; Insoluble in Water	Lipophilic character (LogP ~4. [1]5)
SMILES	CCCCC(=O)C1=CC=C(Br)C =C1	
InChI Key	MVLMRPWLTMFPJI- UHFFFAOYSA-N	

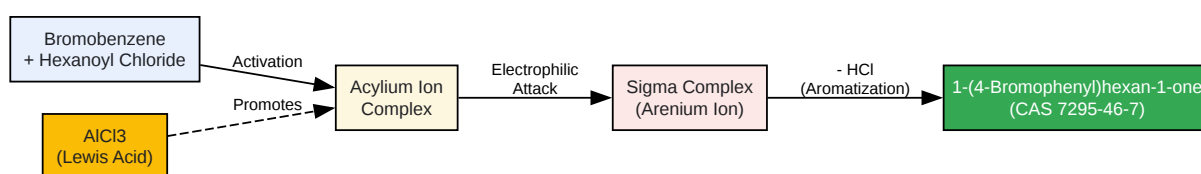
## Synthetic Pathways (Mechanistic Insight)

The primary industrial and laboratory route to 1-(4-bromophenyl)hexan-1-one is Friedel-Crafts Acylation.[1] This pathway is preferred for its atom economy and the availability of reagents.

### Protocol: Friedel-Crafts Acylation

Reagents: Bromobenzene (Substrate), Hexanoyl Chloride (Acylic Agent), Aluminum Chloride (Lewis Acid Catalyst). Solvent: Dichloromethane (DCM) or excess Bromobenzene.

- Activation:  $\text{AlCl}_3$  complexes with hexanoyl chloride to generate the electrophilic acylium ion  $[\text{CH}_3(\text{CH}_2)_4\text{C}\equiv\text{O}]^+$ .
- Electrophilic Attack: The acylium ion attacks the para-position of bromobenzene. Note: The bromine atom is ortho/para directing but deactivating. However, steric hindrance from the bulky acyl group and the bromine atom heavily favors para-substitution.
- Aromatization: The intermediate sigma complex loses a proton to restore aromaticity.
- Hydrolysis: Acidic workup breaks the Aluminum-oxygen complex to release the free ketone.



[Click to download full resolution via product page](#)

Figure 1: Mechanistic pathway for the synthesis of 1-(4-bromophenyl)hexan-1-one via Friedel-Crafts acylation.

## Reactivity Profile & Drug Design Applications[1]

This compound acts as a bifunctional scaffold. In drug development, it allows for "divergent synthesis"—creating libraries of analogs by modifying either the ketone tail or the aromatic head.

### A. Aryl Bromide Functionalization (The "Head")

The C-Br bond is a prime handle for Palladium-catalyzed cross-coupling reactions.[1]

- Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl ketones.[1] This is crucial for extending the aromatic system, common in liquid crystals and kinase inhibitors.
- Buchwald-Hartwig Amination: Substitution of Br with amines allows the introduction of nitrogen heterocycles.[1]

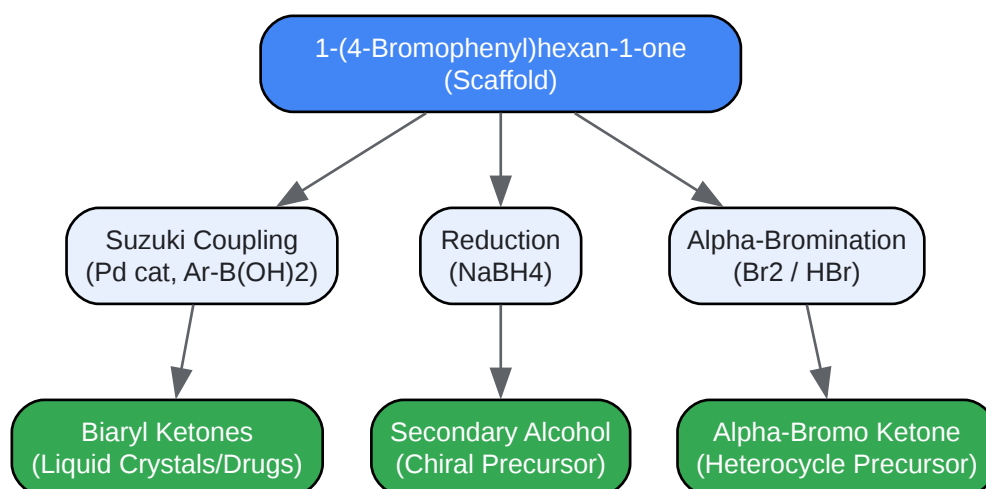
## B. Ketone Functionalization (The "Tail")

- Alpha-Functionalization: The alpha-methylene group (adjacent to C=O) is acidic.[1] It can be brominated (using Br<sub>2</sub>) to form 2-bromo-1-(4-bromophenyl)hexan-1-one, a precursor for aminoketone synthesis.[1]
- Reduction: Reduction with NaBH<sub>4</sub> yields the secondary alcohol, 1-(4-bromophenyl)hexan-1-ol, introducing a chiral center useful for asymmetric synthesis.[1]

## C. Self-Validating Workflow: Suzuki Coupling

Objective: Synthesize a biaryl derivative for SAR (Structure-Activity Relationship) study.

- Mix: 1 eq CAS 7295-46-7, 1.2 eq Phenylboronic acid, 0.05 eq Pd(PPh<sub>3</sub>)<sub>4</sub>.
- Base: Add 2 eq K<sub>2</sub>CO<sub>3</sub> (aq).
- Solvent: Toluene/Ethanol (4:1).
- Reflux: Heat to 90°C under N<sub>2</sub> for 12h.
- Validation: Monitor disappearance of starting material (R<sub>f</sub> ~0.6 in Hexane/EtOAc 9:1) and appearance of fluorescent biaryl product.



[Click to download full resolution via product page](#)

Figure 2: Divergent reactivity map showing three primary transformation pathways for drug discovery.[1]

## Analytical Characterization (Predicted)

For researchers validating the identity of synthesized or purchased material:

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  7.82 (d,  $J=8.5$  Hz, 2H): Aromatic protons ortho to Carbonyl.
  - $\delta$  7.60 (d,  $J=8.5$  Hz, 2H): Aromatic protons ortho to Bromine.
  - $\delta$  2.93 (t,  $J=7.2$  Hz, 2H): Alpha-methylene ( $-\text{CH}_2-\text{C}=\text{O}$ ).[1]
  - $\delta$  1.74 (m, 2H): Beta-methylene.[1]
  - $\delta$  1.35 (m, 4H): Gamma/Delta-methylenes.[1]
  - $\delta$  0.90 (t, 3H): Terminal methyl group.
- IR Spectrum: Strong  $\text{C}=\text{O}$  stretch at  $\sim 1685\text{ cm}^{-1}$  (aryl ketone);  $\text{C}-\text{Br}$  stretch at  $\sim 1070\text{ cm}^{-1}$ . [1]

## Safety & Handling (SDS Highlights)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.[1]
Eye Irritation	H319	Causes serious eye irritation. [4]
STOT-SE	H335	May cause respiratory irritation.[1]

Handling Protocol:

- Engineering Controls: Use only in a chemical fume hood.
- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.
- Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

## References

- PubChem. (n.d.).<sup>[5]</sup> 1-(4-Bromophenyl)hexan-1-one (Compound).<sup>[1][2][3][6][7]</sup> National Library of Medicine. Retrieved February 5, 2026, from [\[Link\]](#)
- Organic Syntheses. (n.d.). General Procedure for Friedel-Crafts Acylation. Retrieved February 5, 2026, from [\[Link\]](#)<sup>[1]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-bromo-1-phenylhexan-1-one | CAS#:59774-06-0 | Chemsrsc [\[chemsrc.com\]](#)
- 2. kemcal.com [\[kemcal.com\]](#)
- 3. pharmaffiliates.com [\[pharmaffiliates.com\]](#)
- 4. fishersci.fr [\[fishersci.fr\]](#)
- 5. 4-Bromohexan-1-ol | C<sub>6</sub>H<sub>13</sub>BrO | CID 12809151 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 6. 1-(4-Bromophenyl)hexan-1-one - Lead Sciences [\[lead-sciences.com\]](#)
- 7. pharmaffiliates.com [\[pharmaffiliates.com\]](#)
- To cite this document: BenchChem. [4-Bromo-1-phenylhexan-1-one CAS 7295-46-7 properties]. BenchChem, [2026]. [\[Online PDF\]](#). Available at:

[\[https://www.benchchem.com/product/b8066384/docs#4-bromo-1-phenylhexan-1-one-cas-7295-46-7-properties\]](https://www.benchchem.com/product/b8066384/docs#4-bromo-1-phenylhexan-1-one-cas-7295-46-7-properties)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)